2-(3-Formyl-2-methoxyphenoxy)propanoic acid
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Overview
Description
2-(3-Formyl-2-methoxyphenoxy)propanoic acid is an organic compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol . This compound is characterized by the presence of a formyl group, a methoxy group, and a phenoxy group attached to a propanoic acid backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-(3-Formyl-2-methoxyphenoxy)propanoic acid is the sweet taste receptor T1R3 . This receptor plays a crucial role in the perception of sweetness in the human gustatory system .
Mode of Action
This compound: acts as an antagonist of the sweet taste receptor T1R3 . It blocks the activation of T1R3 by natural and synthetic sweeteners . Additionally, it increases the inhibition of another taste receptor, T1R2, by umami compounds .
Biochemical Pathways
The action of This compound on the sweet taste receptors affects the gustatory signaling pathways . By blocking the activation of T1R3 and enhancing the inhibition of T1R2, it modulates the perception of sweetness and umami tastes .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve changes in taste perception . By antagonizing the sweet taste receptors, it reduces both the intensity and persistence of sweetness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formyl-2-methoxyphenoxy)propanoic acid typically involves the reaction of 3-formyl-2-methoxyphenol with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. The final product is typically subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-Formyl-2-methoxyphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 2-(3-Carboxy-2-methoxyphenoxy)propanoic acid
Reduction: 2-(3-Hydroxymethyl-2-methoxyphenoxy)propanoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-Formyl-2-methoxyphenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Formyl-2-methoxyphenoxy)propanoic acid
- 2-(3-Formyl-4-methoxyphenoxy)propanoic acid
- 2-(3-Formyl-2-ethoxyphenoxy)propanoic acid
Uniqueness
2-(3-Formyl-2-methoxyphenoxy)propanoic acid is unique due to the specific positioning of its formyl and methoxy groups on the phenoxy ring. This unique arrangement imparts distinct chemical properties and reactivity patterns compared to its analogs. The compound’s ability to undergo a variety of chemical transformations makes it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
2-(3-formyl-2-methoxyphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-7(11(13)14)16-9-5-3-4-8(6-12)10(9)15-2/h3-7H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHXGIAENDCKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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